molecular formula C17H24N2O3S B4580074 1-(benzylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine

1-(benzylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine

Cat. No. B4580074
M. Wt: 336.5 g/mol
InChI Key: AUJRDSSDJBUNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine, also known as Boc-Pip-SO2Ph, is a chemical compound that is widely used in scientific research. It is a piperidine derivative that has a benzylsulfonyl group and a pyrrolidinylcarbonyl group attached to it. Boc-Pip-SO2Ph is a versatile compound that has various applications in the field of chemistry and biology.

Scientific Research Applications

Heterocyclic Chemistry and Complex Compound Formation

Research has focused on the variability in chemistry and properties of compounds related to piperidine, highlighting the preparation and properties of organic compounds and their complexes. This includes investigations into their spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activity, suggesting a rich area for potential research into analogs and derivatives for various applications (Boča, Jameson, & Linert, 2011).

Asymmetric Synthesis of N-heterocycles

The use of chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, including piperidine-based structures, has been extensively studied. These methodologies provide access to structurally diverse N-heterocycles, which are crucial motifs in many natural products and therapeutically relevant compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).

Nucleophilic Aromatic Substitution Reactions

Investigations into the reactions involving piperidine and nitro-aromatic compounds via nucleophilic aromatic substitution offer insights into potential synthetic pathways that could be relevant for modifying or synthesizing new derivatives of piperidine-based compounds for various scientific applications (Pietra & Vitali, 1972).

Antineoplastic Drug Candidates

The development of novel piperidone derivatives demonstrates their potential as antineoplastic drug candidates, highlighting the importance of piperidine derivatives in medicinal chemistry and drug discovery processes. These compounds have shown promising antimalarial, antimycobacterial properties, and significant cytotoxic properties, suggesting their utility in designing new therapeutic agents (Hossain, Enci, Dimmock, & Das, 2020).

Chemokine Receptor Antagonists

Small molecule antagonists, including those derived from piperidine, for chemokine receptors such as CCR3, have been explored for their potential in treating allergic diseases. The structure-activity relationships (SAR) of these antagonists indicate the versatility of piperidine derivatives in developing targeted therapies (Willems & IJzerman, 2009).

properties

IUPAC Name

(1-benzylsulfonylpiperidin-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c20-17(18-10-4-5-11-18)16-8-12-19(13-9-16)23(21,22)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJRDSSDJBUNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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